TMRM Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

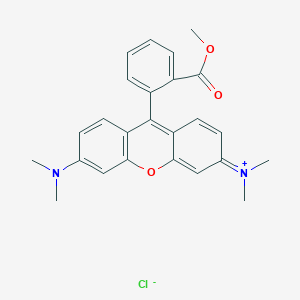

C25H25ClN2O3 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1 |

InChI Key |

MXEUOJLEPAFKIT-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

TMRM Chloride: An In-depth Technical Guide for Cellular Bioenergetics Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylrhodamine, Methyl Ester (TMRM) Chloride is a cell-permeant, cationic, red-orange fluorescent dye predominantly utilized for the quantitative and qualitative assessment of mitochondrial membrane potential (ΔΨm). As a key indicator of cellular health and metabolic activity, ΔΨm plays a critical role in various physiological and pathological processes, including apoptosis, cancer biology, and neurodegenerative diseases. This technical guide provides a comprehensive overview of TMRM Chloride, its mechanism of action, detailed experimental protocols, and data interpretation guidelines for researchers and professionals in the field of drug development and cellular biology.

Introduction to this compound

This compound is a lipophilic cation that selectively accumulates in the mitochondrial matrix.[1] This accumulation is driven by the negative electrochemical potential across the inner mitochondrial membrane, which is generated by the proton-pumping activity of the electron transport chain.[2] In healthy, respiring cells, the mitochondrial membrane potential is typically in the range of -180mV, leading to a significant accumulation of the positively charged TMRM dye.[3] Consequently, the fluorescence intensity of TMRM within the mitochondria is directly proportional to the ΔΨm. A decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction, results in the dispersal of the dye from the mitochondria and a corresponding decrease in fluorescence intensity.[1][4] This property makes TMRM an invaluable tool for studying mitochondrial dynamics in real-time.[1]

Mechanism of Action

The functionality of TMRM is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium.[3] As a positively charged molecule, TMRM distributes across the inner mitochondrial membrane in response to the electrical gradient.

-

In Healthy Mitochondria: A high negative membrane potential drives the electrophoretic accumulation of TMRM inside the mitochondrial matrix. This results in a bright, localized fluorescence signal within the mitochondria.[4][5]

-

In Depolarized Mitochondria: A loss or reduction in the mitochondrial membrane potential diminishes the driving force for TMRM accumulation. Consequently, the dye is not retained in the mitochondria and disperses into the cytoplasm, leading to a significant reduction in the localized fluorescent signal.[1][5]

This dynamic behavior allows for the real-time monitoring of changes in mitochondrial health and function in living cells.[1]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative parameters of this compound are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C25H25ClN2O3 | [6] |

| Molecular Weight | 436.94 g/mol | [6] |

| Excitation Maximum | ~548 nm | [5][7] |

| Emission Maximum | ~574 nm | [5][7] |

| Recommended Filter Set | TRITC / RFP | [4][5] |

| Experimental Parameter | Recommended Range | Reference |

| Stock Solution Solvent | DMSO | [4][5] |

| Stock Solution Concentration | 1 mM - 10 mM | [4][5] |

| Working Concentration (Microscopy) | 20 nM - 250 nM | [5][7] |

| Working Concentration (Flow Cytometry) | 50 nM - 400 nM | [7] |

| Incubation Time | 15 - 30 minutes | [4][7] |

| Incubation Temperature | 37°C | [4][7] |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of TMRM Stock and Staining Solutions

-

TMRM Stock Solution (e.g., 1 mM):

-

TMRM is typically supplied as a powder.[4] To prepare a 10 mM stock solution, dissolve 25 mg of TMRM powder in 5 mL of anhydrous DMSO.[5]

-

To prepare a 100 µM stock, dilute the 10 mM stock 1:100 in DMSO.[5]

-

Store stock solutions at -20°C, protected from light.[4][7] Aliquoting into smaller working volumes is recommended to avoid repeated freeze-thaw cycles.[7]

-

-

TMRM Staining Solution (e.g., 100 nM):

-

Prepare the staining solution fresh for each experiment.[5]

-

Dilute the 100 µM TMRM stock solution 1:1000 in a serum-free medium or a suitable buffer (e.g., HBSS with 10 mM HEPES).[2][5] For example, add 10 µL of 100 µM TMRM to 10 mL of medium.[5] The final working concentration may need to be optimized for your specific cell type and application, typically ranging from 20 nM to 250 nM.[5]

-

Live-Cell Fluorescence Microscopy Protocol

This protocol is designed for the qualitative or semi-quantitative analysis of mitochondrial membrane potential in live, adherent cells.

-

Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluence (typically 50-70%).[2][7]

-

Cell Treatment (Optional): If testing the effect of a compound on ΔΨm, treat the cells with the compound for the desired duration before TMRM staining.[7]

-

Staining:

-

Washing (Optional): For increased sensitivity, you can wash the cells three times with a clear buffer like PBS.[4][5]

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a TRITC or RFP filter set.[4][5]

-

To specifically measure the mitochondrial membrane potential, acquire images before and after the addition of an uncoupling agent like FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[2] A final concentration of 4 µM FCCP can be used to depolarize the mitochondria, and the difference in fluorescence intensity before and after FCCP treatment corresponds to the ΔΨm.[2]

-

For quantitative analysis, measure the fluorescence intensity of individual mitochondria or regions of interest.

-

Flow Cytometry Protocol

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a population of cells.

-

Cell Preparation:

-

Staining:

-

Controls:

-

Unstained Control: A sample of cells without TMRM staining.

-

Positive Control (Depolarized): A sample of cells treated with an uncoupling agent like 4 µM FCCP for 5-10 minutes prior to analysis to induce mitochondrial depolarization.[2][7] This sample is used to set the gate for depolarized mitochondria.

-

-

Analysis:

-

Analyze the cells on a flow cytometer. TMRM fluorescence is typically detected in the red channel (e.g., using a 488 nm excitation laser and a 570 ±10 nm emission filter).[5]

-

The fluorescence intensity of the TMRM-stained cells provides a measure of the mitochondrial membrane potential. A shift in the fluorescence histogram to the left compared to the untreated control indicates depolarization.

-

Visualizations

TMRM Mechanism of Action

Caption: Mechanism of TMRM accumulation in mitochondria.

Experimental Workflow for Fluorescence Microscopy

References

- 1. thelifesciencesmagazine.com [thelifesciencesmagazine.com]

- 2. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 3. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | 152842-32-5 [m.chemicalbook.com]

- 7. abcam.com [abcam.com]

An In-depth Technical Guide to Measuring Mitochondrial Potential with TMRM Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols for using Tetramethylrhodamine, Methyl Ester (TMRM) to measure mitochondrial membrane potential (ΔΨm), a critical indicator of cellular health and mitochondrial function.

Part 1: The Core Principle of TMRM Chloride

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient generated by the proton pumps of the electron transport chain, crucial for ATP synthesis.[1] TMRM is a cell-permeant, lipophilic cationic fluorescent dye used to assess this potential.[2][3]

Nernstian Distribution: In healthy cells with a robust negative ΔΨm, the positively charged TMRM dye accumulates in the mitochondrial matrix.[4][5] This accumulation follows the Nernst equation, where the concentration of the dye inside the mitochondria is proportional to the membrane potential.[5][6] Consequently, healthy mitochondria exhibit a bright fluorescent signal.[2][4] A loss of ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, prevents TMRM accumulation, leading to a diminished or absent signal.[4][7]

Modes of Operation: TMRM can be used in two distinct modes:

-

Non-Quenching Mode: At low concentrations (typically 1-30 nM), the TMRM signal within the mitochondria is directly proportional to the ΔΨm.[8][9] A decrease in potential leads to a decrease in fluorescence, making this mode ideal for quantitative measurements of pre-existing ΔΨm.[9]

-

Quenching Mode: At higher concentrations (>50-100 nM), TMRM aggregates within the mitochondrial matrix, causing self-quenching of its fluorescence.[8][9] A sudden depolarization of the membrane causes the dye to disperse into the cytoplasm, resulting in a transient increase in fluorescence as the quenching is relieved ("unquenching").[10][11] This mode is highly sensitive for detecting rapid, transient changes in ΔΨm.[11]

Part 2: Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and the expected effects of common mitochondrial modulators on TMRM fluorescence.

Table 1: TMRM Usage Parameters for In Vitro Assays

| Parameter | Non-Quenching Mode | Quenching Mode | Instrumentation |

| Typical Concentration | 5 - 30 nM[8][9] | >50 - 200 nM[8][12] | Fluorescence Microscopy, Flow Cytometry, Plate Reader[7][12] |

| Incubation Time | 15 - 45 minutes[3][12][13] | 15 - 30 minutes[12] | Temperature controlled at 37°C[4][7] |

| Excitation/Emission | ~548 nm / ~573 nm[12] | ~548 nm / ~573 nm[12] | TRITC/RFP filter set is commonly used[2][4] |

| Common Cell Types | Adherent (e.g., Fibroblasts, Neurons), Suspension (e.g., Jurkat)[7][13][14] | Adherent and Suspension Cells[7][12] | Cell density should be optimized[12] |

Table 2: Pharmacological Modulators of ΔΨm and Expected TMRM Response (Non-Quenching Mode)

| Compound | Mechanism of Action | Expected Effect on ΔΨm | Expected TMRM Fluorescence Change | Typical Concentration |

| FCCP / CCCP | Protonophore, uncouples oxidative phosphorylation[7][15] | Depolarization (Collapse)[10][13] | Decrease[12][13] | 100 nM - 10 µM[15][16] |

| Oligomycin | ATP synthase (Complex V) inhibitor[15][17] | Hyperpolarization (Increase)[13][15] | Increase[13] | 50 nM - 2 µg/ml[13][15] |

| Rotenone | Complex I inhibitor | Depolarization (Decrease) | Decrease | Varies by cell type |

| Antimycin A | Complex III inhibitor | Depolarization (Decrease) | Decrease | Varies by cell type |

Part 3: Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurements. Below are generalized protocols for adherent and suspension cells.

A. Reagent Preparation

-

TMRM Stock Solution: Prepare a 1-10 mM stock solution of TMRM in anhydrous DMSO.[4][13] Aliquot and store at -20°C, protected from light.[13]

-

TMRM Working Solution: On the day of the experiment, dilute the TMRM stock solution in serum-free media or a suitable buffer (e.g., HBSS or Tyrode's buffer) to the final desired concentration (e.g., 20-250 nM).[2][4][14] Prepare this solution fresh.[2]

-

FCCP/CCCP Control: Prepare a working solution of the uncoupler (e.g., 4-20 µM FCCP) in the appropriate media for use as a positive control for depolarization.[12][14]

B. Protocol for Adherent Cells (Microscopy)

-

Cell Plating: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) to be ~50-70% confluent on the day of the experiment.[12][14]

-

Treatment (Optional): If testing a compound, treat the cells for the desired duration before TMRM staining.[12]

-

Staining: Remove the culture medium and wash cells with pre-warmed buffer. Add the TMRM working solution to the cells.[4][13]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[4][13]

-

Washing (Optional): For low dye concentrations (<50 nM), a wash step may be optional.[18] For higher concentrations, wash the cells 2-3 times with pre-warmed buffer to remove extracellular dye.[4]

-

Imaging: Image the cells using a fluorescence microscope with a TRITC/RFP filter set.[4] For time-lapse experiments, acquire a baseline reading before adding any acute treatments (e.g., FCCP).[13]

-

Depolarization Control: At the end of the experiment, add an uncoupler like FCCP to the cells to confirm that the signal is dependent on ΔΨm. A rapid decrease in fluorescence should be observed.[13][14]

C. Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest cells and centrifuge at low speed (~300 x g) for 5 minutes.[18] Resuspend the cell pellet in pre-warmed, serum-free medium to a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: Add the TMRM working solution to the cell suspension. A final concentration of 20-200 nM is typical for flow cytometry.[7][14][18]

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[7][12]

-

Washing (Optional but Recommended): Centrifuge the cells and resuspend in fresh buffer (e.g., PBS) to remove background fluorescence.[7][18]

-

Analysis: Analyze the cells on a flow cytometer, typically using a laser and emission filters appropriate for phycoerythrin (PE) or TRITC.[7]

D. Data Analysis

-

Background Subtraction: Measure the fluorescence intensity from a region without cells and subtract this value from the intensity measured within the cells.[13]

-

Quantification: For microscopy, use image analysis software to define regions of interest (ROIs) over mitochondria or entire cells and measure the average fluorescence intensity.[13]

-

Normalization: To compare between different conditions or time points, normalize the fluorescence intensity (F) to the initial baseline fluorescence (F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀.[13]

-

FCCP Correction: The specific mitochondrial component of the signal can be determined by subtracting the residual fluorescence intensity after the addition of an uncoupler like FCCP.[14]

Part 4: Signaling Pathways and ΔΨm

Mitochondrial membrane potential is a central hub for various signaling pathways, particularly in apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators.[19][20]

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) act to preserve the integrity of the mitochondrial outer membrane and maintain ΔΨm.[19][20]

-

Pro-apoptotic proteins (e.g., Bax, Bak) translocate to the mitochondria upon receiving an apoptotic signal.[21] They oligomerize to form pores in the outer mitochondrial membrane, an event often associated with the dissipation of ΔΨm and the release of cytochrome c into the cytoplasm.[19][20] This release activates caspases, which execute the apoptotic program.[19]

TMRM is an excellent tool for studying how these pathways, or novel drug candidates that target them, impact mitochondrial health. A decrease in TMRM fluorescence can be an early indicator of pro-apoptotic signaling.[21]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. domainex.co.uk [domainex.co.uk]

- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 6. pure.psu.edu [pure.psu.edu]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Depolarization Is Not Required for Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Mitochondrial Health: An In-depth Technical Guide to TMRM Chloride Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester (TMRM) Chloride, a fluorescent probe widely utilized for the quantitative and qualitative assessment of mitochondrial membrane potential (ΔΨm). Understanding the underlying mechanisms of TMRM fluorescence is crucial for its effective application in diverse research areas, including apoptosis, cellular metabolism, and drug toxicity screening.

Core Mechanism: The Nernstian Distribution of a Lipophilic Cation

TMRM is a cell-permeant, lipophilic cation that accumulates in the negatively charged mitochondrial matrix.[1] This accumulation is driven by the electrochemical gradient across the inner mitochondrial membrane, a phenomenon described by the Nernst equation.[2][3] In healthy, respiring cells, the mitochondrial membrane potential is typically between -80 mV and -120 mV, creating a strong driving force for the positively charged TMRM molecules to enter the mitochondria.[4]

The fluorescence intensity of TMRM within the mitochondria is directly proportional to its concentration, thus serving as a reliable indicator of ΔΨm.[2] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[1][5]

TMRM can be used in two distinct modes:

-

Non-quenching mode: At low nanomolar concentrations (typically 1-30 nM), the fluorescence intensity of TMRM is directly proportional to the mitochondrial membrane potential.[6][7] A decrease in ΔΨm results in a decrease in fluorescence.

-

Quenching mode: At higher concentrations (above 50-100 nM), TMRM aggregates within the mitochondria, leading to self-quenching of its fluorescence.[6][7] In this mode, a depolarization of the mitochondrial membrane causes the dye to leak out into the cytoplasm, resulting in an increase in the overall cellular fluorescence as the quenching is relieved.[8]

Quantitative Data Summary

For ease of comparison, the key quantitative parameters of TMRM are summarized in the tables below.

| Parameter | Value | Reference |

| Excitation Maximum | ~552 nm | [9] |

| Emission Maximum | ~574 nm | [5][9] |

| Recommended Filter Set | TRITC/RFP | [5] |

| Parameter | Concentration Range | Mode | Application | Reference |

| Working Concentration | 1-30 nM | Non-quenching | Live cell imaging, flow cytometry for measuring relative changes in ΔΨm | [6][7] |

| Working Concentration | >50-100 nM | Quenching | Detecting rapid and transient changes in ΔΨm | [6][7] |

| Stock Solution | 1-10 mM in DMSO | - | Preparation of working solutions | [5] |

Key Experimental Protocols

Detailed methodologies for common applications of TMRM are provided below.

TMRM Staining for Fluorescence Microscopy

This protocol is adapted for imaging live cells to assess mitochondrial membrane potential.

Materials:

-

TMRM Chloride

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for control)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Procedure:

-

Prepare a 1 mM TMRM stock solution by dissolving TMRM in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

-

Prepare a fresh working solution of TMRM in complete cell culture medium. For non-quenching mode, a final concentration of 20-100 nM is recommended. For quenching mode, use a concentration of 100-500 nM.

-

For a positive control for depolarization, treat a separate sample of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 15-30 minutes) prior to or during TMRM staining.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Wash the cells two to three times with warm PBS or imaging buffer to remove excess dye.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope. Acquire images in the appropriate channel (e.g., TRITC or RFP).

TMRM Staining for Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.

Materials:

-

This compound

-

DMSO

-

Cell culture medium or PBS

-

CCCP or other mitochondrial uncoupler

-

Flow cytometer with appropriate lasers and detectors (e.g., 488 nm or 561 nm excitation and ~585 nm emission)

-

FACS tubes

Procedure:

-

Prepare a 1 mM TMRM stock solution as described above.

-

Harvest and resuspend cells in cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.

-

Prepare a positive control by treating an aliquot of cells with a mitochondrial uncoupler (e.g., 50 µM CCCP for 15-30 minutes at 37°C).[10]

-

Prepare a fresh TMRM working solution. A final concentration of 20-100 nM is typically used for non-quenching mode analysis.

-

Add the TMRM working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells once with PBS to reduce background fluorescence.

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the samples on the flow cytometer. Gate on the live cell population and measure the fluorescence intensity in the appropriate channel.

Visualization of Key Processes

The following diagrams illustrate the core principles and applications of TMRM fluorescence.

Caption: Mechanism of TMRM accumulation in mitochondria.

Caption: General experimental workflow for TMRM-based assays.

Caption: The intrinsic apoptosis pathway and TMRM's role.

References

- 1. youtube.com [youtube.com]

- 2. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 3. TMRM - Biotium [biotium.com]

- 4. m.youtube.com [m.youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 10. assets.fishersci.com [assets.fishersci.com]

TMRM Chloride: An In-depth Technical Guide for Measuring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester (TMRM) Chloride, a fluorescent probe widely used for the quantitative measurement of mitochondrial membrane potential (ΔΨm). Understanding and accurately measuring ΔΨm is critical in numerous fields of biological research and drug development, as it provides a key indicator of mitochondrial function and overall cellular health.

Core Principles of TMRM Chloride

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in the mitochondria of healthy cells. Its accumulation is driven by the negative charge of the mitochondrial matrix, which is established by the electron transport chain. In healthy, respiring cells with a high ΔΨm, TMRM accumulates in the mitochondria, resulting in a bright fluorescent signal. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, TMRM fails to accumulate, leading to a diminished signal.[1]

TMRM is favored for many studies due to its relatively low mitochondrial binding and inhibition of the electron transport chain compared to other probes like TMRE.[2] It can be used in two distinct modes: non-quenching and quenching.

-

Non-quenching mode (low concentrations, ~1-30 nM): The fluorescent signal is directly proportional to the mitochondrial TMRM concentration. A decrease in ΔΨm leads to a decrease in mitochondrial fluorescence.[3][4] This mode is ideal for detecting subtle, real-time changes in ΔΨm.[4]

-

Quenching mode (high concentrations, >50-100 nM): At high concentrations, TMRM aggregates within the mitochondria, leading to self-quenching of its fluorescence. A depolarization of the mitochondrial membrane causes TMRM to leak into the cytoplasm, resulting in an increase in the overall cellular fluorescence signal as the dye becomes unquenched.[3][4]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | References |

| Excitation Maximum | ~548-552 nm | [1][5] |

| Emission Maximum | ~573-575 nm | [1][2] |

| Molecular Formula | C₂₅H₂₅N₂O₃ · Cl | |

| Molecular Weight | ~465.0 g/mol | |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Parameter | Recommended Range | References |

| Non-Quenching Mode Concentration | 1 - 30 nM | [3][4] |

| Quenching Mode Concentration | >50 - 100 nM | [3][4] |

| Typical Incubation Time | 20 - 40 minutes | [1] |

| FCCP (uncoupler) Concentration | 1 - 5 µM | [6] |

| Oligomycin (ATP synthase inhibitor) Concentration | Varies by cell type, typically in µM range |

Experimental Protocols

Detailed methodologies for utilizing TMRM in common experimental setups are provided below.

Fluorescence Microscopy

This protocol describes the use of TMRM for qualitative and semi-quantitative analysis of ΔΨm in adherent cells using fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP stock solution (for control)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.

-

TMRM Staining:

-

Prepare a fresh working solution of TMRM in pre-warmed cell culture medium. For non-quenching mode, a final concentration of 20-25 nM is often used.[6]

-

Remove the existing culture medium and wash the cells once with warm PBS.

-

Add the TMRM staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1]

-

-

Washing (Optional): For increased sensitivity, wash the cells once with PBS or a similar buffer.[1]

-

Imaging:

-

Image the cells using a fluorescence microscope with a filter set appropriate for TMRM (e.g., TRITC/RFP).[1]

-

For dynamic studies, acquire a baseline reading before adding any compounds.

-

-

Control Treatment (Optional but Recommended):

-

To confirm that the TMRM signal is dependent on ΔΨm, add a mitochondrial uncoupler like FCCP (final concentration of 1-5 µM) to the cells.[6]

-

Acquire images after the addition of the uncoupler. A rapid decrease in mitochondrial fluorescence (in non-quenching mode) should be observed.

-

Flow Cytometry

This protocol outlines the use of TMRM for the quantitative analysis of ΔΨm in a cell population using flow cytometry.

Materials:

-

This compound stock solution

-

Cell culture medium or PBS

-

FCCP stock solution

-

Flow cytometer with appropriate laser and emission filters (e.g., 488 nm or 561 nm excitation and ~570/20 nm emission)

Procedure:

-

Cell Preparation: Harvest and resuspend cells in cell culture medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Control Sample: For a negative control, treat a sample of cells with FCCP (e.g., 5 µM) for 5-10 minutes at 37°C to depolarize the mitochondria.

-

TMRM Staining:

-

Add TMRM to the cell suspension to a final concentration of 20-100 nM.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Washing (Optional): Washing the cells after staining is generally not required for flow cytometry, especially at lower TMRM concentrations, but may reduce background fluorescence.

-

Data Acquisition:

-

Analyze the cells on a flow cytometer.

-

Collect fluorescence data for both the stained samples and the FCCP-treated control.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter properties.

-

Compare the fluorescence intensity of the experimental samples to the FCCP-treated control to determine the population of cells with polarized mitochondria.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TMRM.

Caption: Mechanism of TMRM accumulation in mitochondria.

Caption: Experimental workflow for TMRM in fluorescence microscopy.

Caption: Experimental workflow for TMRM in flow cytometry.

Caption: Simplified intrinsic apoptosis pathway involving mitochondria.

Caption: Mitochondrial role in cellular calcium signaling.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]

- 3. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to TMRM Chloride: Properties, Structure, and Experimental Applications

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structure of Tetramethylrhodamine, Methyl Ester, Chloride (TMRM Chloride), a widely utilized fluorescent probe in cellular and mitochondrial research. This document details its chemical and physical characteristics, mechanism of action, and provides standardized protocols for its application in key experimental techniques.

Core Properties of this compound

This compound is a cell-permeant, cationic, red-orange fluorescent dye that is sequestered by active mitochondria. Its accumulation within the mitochondrial matrix is driven by the mitochondrial membrane potential (ΔΨm), making it a sensitive indicator of mitochondrial health and cellular viability.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Name | 3,6-bis(dimethylamino)-9-[2-(methoxycarbonyl)phenyl]-xanthylium chloride | [1][2] |

| Synonyms | TMRM, TMR methyl ester | [1][2][3] |

| CAS Number | 152842-32-5, 115532-50-8 (for perchlorate salt) | [1][4][5] |

| Molecular Formula | C₂₅H₂₅ClN₂O₃ | [6] |

| Molecular Weight | 436.93 g/mol | [6] |

| Appearance | Red solid | [5] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Slightly soluble in PBS (pH 7.2). | [2][3][5][7] |

| Excitation Maximum (λex) | 548-552 nm (in Methanol) | [5][7][8][9] |

| Emission Maximum (λem) | 573-576 nm (in Methanol) | [5][8] |

| Molar Extinction Coefficient (ε) | ~109,000 - 115,000 M⁻¹cm⁻¹ (in Methanol) | [7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions in DMSO can be stored at -20°C for up to 6 months. | [3][10][11][12] |

Molecular Structure and Mechanism of Action

TMRM is a lipophilic cation belonging to the rhodamine family of fluorescent dyes. Its positive charge is delocalized across the xanthene core, facilitating its electrophoretic movement across biological membranes in response to an electrical potential.

Signaling Pathway: Mitochondrial Accumulation

The primary application of TMRM lies in its ability to report on the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the electron transport chain pumps protons out of the mitochondrial matrix, creating a substantial negative potential (-150 to -180 mV) across the inner mitochondrial membrane. This strong negative charge drives the accumulation of the cationic TMRM dye within the mitochondrial matrix, in accordance with the Nernst equation.[13]

Caption: Mechanism of TMRM accumulation in polarized vs. depolarized mitochondria.

In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[2][3] This loss of the negative charge gradient prevents the accumulation of TMRM, and any previously sequestered dye is released back into the cytosol.[2][11] Consequently, healthy cells with polarized mitochondria exhibit bright red fluorescent mitochondria, while cells with depolarized mitochondria show significantly dimmer fluorescence.[11]

Experimental Protocols

Detailed methodologies for the application of TMRM in fluorescence microscopy and flow cytometry are provided below. These protocols serve as a starting point and may require optimization depending on the cell type and experimental conditions.

Fluorescence Microscopy

This protocol outlines the steps for staining live cells with TMRM for visualization of mitochondrial membrane potential by fluorescence microscopy.

Caption: Experimental workflow for TMRM staining in fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Optional: Mitochondrial uncoupler such as CCCP or FCCP for positive control[14]

Procedure:

-

Prepare a 10 mM TMRM stock solution: Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.[15]

-

Prepare a working staining solution: On the day of the experiment, dilute the TMRM stock solution to a final concentration of 20-200 nM in serum-free medium or PBS.[11][14][16] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: a. Grow cells to the desired confluency on a suitable imaging vessel. b. Remove the culture medium and wash the cells once with warm serum-free medium or PBS. c. Add the TMRM staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10][11][16]

-

Optional Wash: For concentrations above 50 nM, a wash step may be necessary to reduce background fluorescence.[16] Gently remove the staining solution and replace it with warm imaging buffer or medium.

-

Imaging: Acquire images using a fluorescence microscope equipped with a filter set appropriate for rhodamine, such as a TRITC or RFP filter cube (Excitation: ~548 nm, Emission: ~575 nm).[11][17]

Flow Cytometry

This protocol details the use of TMRM to quantify mitochondrial membrane potential in a cell population via flow cytometry.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | 152842-32-5 [m.chemicalbook.com]

- 5. TMRM - Biotium [biotium.com]

- 6. Tetramethylrhodamine, methyl ester (TMRM) (CAS 152842-32-5) | Abcam [abcam.com]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. eurogentec.com [eurogentec.com]

- 13. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 14. glpbio.com [glpbio.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. abcam.com [abcam.com]

An In-depth Technical Guide to TMRM Chloride in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester, Perchlorate (TMRM), a fluorescent probe widely used in cell biology to assess mitochondrial membrane potential (ΔΨm). Understanding and accurately measuring ΔΨm is crucial as it is a key indicator of mitochondrial health and overall cellular function.[1][2] Alterations in ΔΨm are associated with a range of cellular processes, including ATP synthesis, reactive oxygen species (ROS) production, calcium homeostasis, and apoptosis.[1][2]

Core Principles of TMRM Chloride

TMRM is a cell-permeant, cationic, lipophilic fluorescent dye that accumulates in the mitochondria of healthy cells.[3][4][5] Its accumulation is driven by the negative charge of the mitochondrial inner membrane, which is maintained by the electron transport chain.[2][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, TMRM aggregates in the mitochondria and emits a bright red-orange fluorescence.[3][5][6] Conversely, in unhealthy cells with depolarized mitochondria, TMRM no longer accumulates and is dispersed throughout the cytoplasm, leading to a significant decrease in fluorescence intensity.[3][5][6]

Mechanism of Action: The Nernst Equation

The distribution of TMRM across the mitochondrial membrane follows the Nernst equation, which describes the relationship between the membrane potential and the concentration gradient of an ion.[1][7] This principle allows for both qualitative and quantitative assessments of ΔΨm.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the effective use of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum | ~548 - 552 nm | [3][9][10] |

| Emission Maximum | ~573 - 575 nm | [3][9][10] |

| Molecular Weight | 436.93 g/mol | |

| Molecular Formula | C₂₅H₂₅ClN₂O₃ | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | >95% |

Table 1: Physicochemical and Spectral Properties of this compound. This table provides a summary of the fundamental physical, chemical, and fluorescent characteristics of the TMRM probe.

| Parameter | Recommended Range/Value | Reference(s) |

| Stock Solution Concentration | 1 mM - 10 mM in DMSO | [3][5] |

| Working Concentration | Non-quenching mode: 1 - 30 nMQuenching mode: 50 - 200 nM (up to several µM) | [3][11] |

| Incubation Time | 15 - 60 minutes at 37°C | [3][9][12] |

| Imaging Filter Set | TRITC/RFP compatible | [3] |

| Flow Cytometry Laser | 488 nm or 561 nm excitation | [3][12] |

| Flow Cytometry Emission Filter | ~570 ± 10 nm or ~585/16 nm | [3][12] |

Table 2: Recommended Experimental Parameters for this compound. This table outlines the suggested starting concentrations and instrumental settings for various applications of TMRM. Optimal conditions may vary depending on the cell type and experimental setup.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in TMRM-based assays is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

TMRM Mechanism of Action and Mitochondrial Health

This diagram illustrates how TMRM accumulates in healthy mitochondria and how this accumulation is disrupted in apoptotic or stressed cells.

Caption: TMRM accumulates in energized mitochondria, leading to bright fluorescence.

Experimental Workflow for Fluorescence Microscopy

This diagram outlines the key steps for assessing mitochondrial membrane potential using TMRM and fluorescence microscopy.

References

- 1. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lancaster.sc.edu [lancaster.sc.edu]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 8. TMRM & TMRE Mitochondrial Membrane Potential Dyes - Biotium [biotium.com]

- 9. glpbio.com [glpbio.com]

- 10. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to Mitochondrial Accumulation of TMRM for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies surrounding the use of Tetramethylrhodamine, Methyl Ester (TMRM), a key fluorescent probe for the analysis of mitochondrial function. We will explore the physicochemical basis of its accumulation within mitochondria, provide quantitative data for experimental design, and present detailed protocols for its application in cell-based assays.

The Core Mechanism: How TMRM Accumulates in Mitochondria

Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, lipophilic cationic dye that is widely used to measure mitochondrial membrane potential (ΔΨm). Its accumulation within the mitochondrial matrix is a direct consequence of the large negative electrochemical potential across the inner mitochondrial membrane.

In healthy, respiring cells, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action generates a significant electrochemical gradient, rendering the mitochondrial matrix highly negative with respect to the cytosol, typically ranging from -130 mV to -180 mV.[1][2]

As a positively charged molecule, TMRM is driven by this strong negative potential to electrophoretically move from the cytosol across the inner mitochondrial membrane and accumulate in the matrix.[1][3][4] This distribution follows the Nernst equation, which describes the relationship between the membrane potential and the concentration gradient of an ion at equilibrium. The Nernstian distribution principle dictates that the greater the membrane potential (more negative), the higher the concentration of TMRM will be within the mitochondria.[1] Consequently, the fluorescence intensity of TMRM within the mitochondria serves as a reliable indicator of ΔΨm and, by extension, cellular metabolic health.[5][6][7]

A sustained decrease, or depolarization, of the mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis. In such cases, the driving force for TMRM entry is diminished, leading to a failure to sequester the dye and a measurable drop in mitochondrial fluorescence.[3][7]

Quantitative Parameters for TMRM-Based Assays

The concentration of TMRM is a critical parameter that determines the mode of analysis. Experiments can be performed in "non-quenching" or "quenching" mode.

-

Non-Quenching Mode: At low nanomolar concentrations (typically 5-30 nM), the TMRM signal is directly proportional to the mitochondrial membrane potential.[8][9] A decrease in ΔΨm results in a decrease in fluorescence. This mode is ideal for quantitative comparisons and detecting subtle changes in ΔΨm.[9][10]

-

Quenching Mode: At higher concentrations (≥50-100 nM), TMRM aggregates within the mitochondrial matrix, which leads to the self-quenching of its fluorescence.[8][9][10] If the mitochondria depolarize, TMRM is released into the cytosol, leading to de-quenching and a transient increase in fluorescence. This mode is often used to detect acute depolarization events.[8]

The following tables summarize key quantitative parameters for designing TMRM experiments.

Table 1: TMRM Staining Parameters

| Parameter | Application | Recommended Range | Incubation Time | Temperature |

| TMRM Concentration | Fluorescence Microscopy (Non-quenching) | 20 - 200 nM[5][7][11] | 15 - 45 minutes[1][5][11] | 37°C[5][6] |

| Flow Cytometry (Non-quenching) | 20 - 400 nM[11][12] | 15 - 60 minutes[2][12] | 37°C[2][12] | |

| Plate Reader Assays | 200 - 1000 nM[7][11] | 15 - 30 minutes[11] | 37°C[7] |

Table 2: Common Modulators of Mitochondrial Membrane Potential

| Compound | Mechanism of Action | Typical Working Concentration | Effect on ΔΨm |

| FCCP / CCCP | Protonophore; uncouples oxidative phosphorylation by transporting H+ across the inner membrane.[8][13] | 1 - 20 µM[7][10][14] | Depolarization (Signal Decrease)[13] |

| Oligomycin | ATP synthase (Complex V) inhibitor; blocks proton re-entry into the matrix.[10][13][15] | 50 nM - 5 µM[10][13] | Hyperpolarization (Signal Increase)[10][13] |

| Antimycin A | Complex III inhibitor; blocks the electron transport chain. | 1 - 10 µM | Depolarization (Signal Decrease) |

| Rotenone | Complex I inhibitor; blocks the electron transport chain. | 1 - 10 µM | Depolarization (Signal Decrease) |

Experimental Protocols

Below are detailed methodologies for common applications of TMRM in assessing mitochondrial membrane potential.

Protocol for Fluorescence Microscopy

This protocol is designed for live-cell imaging of adherent cells in a non-quenching mode.

Materials:

-

Cells cultured on glass-bottom dishes or plates suitable for microscopy.

-

TMRM stock solution (e.g., 1 mM in DMSO).

-

Complete cell culture medium or imaging buffer (e.g., HBSS or Tyrode's buffer).[1]

-

FCCP or CCCP stock solution (e.g., 10 mM in DMSO) for depolarization control.

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP, Ex/Em ~548/575 nm).[5]

Procedure:

-

Cell Preparation: Seed cells on a glass-bottom dish and culture until they reach the desired confluency (typically 50-70%).

-

Staining Solution Preparation: Prepare a fresh working solution of TMRM in pre-warmed (37°C) culture medium or imaging buffer. A final concentration of 25-100 nM is recommended for non-quenching imaging.[5]

-

Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed buffer. Add the TMRM staining solution to the cells.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[1][5]

-

Washing (Optional): For concentrations >50 nM, it may be beneficial to wash the cells to reduce background fluorescence. Gently replace the staining solution with fresh pre-warmed imaging buffer.[14] For lower concentrations, imaging can often be performed in the continued presence of the dye.[4]

-

Imaging: Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2). Acquire baseline fluorescence images.

-

Depolarization Control (Optional): To confirm that the signal is dependent on ΔΨm, add a final concentration of 5-10 µM FCCP to the dish and acquire a time-series of images. A rapid decrease in mitochondrial fluorescence should be observed.[10]

-

Analysis: Measure the mean fluorescence intensity within mitochondrial regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).[1]

Protocol for Flow Cytometry

This protocol is suitable for analyzing ΔΨm in suspension cells or trypsinized adherent cells.

Materials:

-

Single-cell suspension (1 x 10^6 cells/mL).

-

TMRM stock solution (1 mM in DMSO).

-

Flow cytometry buffer (e.g., PBS with 1% serum).

-

CCCP stock solution (50 mM in DMSO) for depolarization control.[12]

-

Flow cytometer with appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., ~585 nm, PE channel).[5][12]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in culture medium or PBS.[12]

-

Control Sample: For a negative control (depolarized mitochondria), add CCCP to a tube of cells to a final concentration of 50 µM. Incubate for 5-10 minutes at 37°C.[12]

-

Staining: Add TMRM to all cell samples to a final concentration of 20-100 nM.[12]

-

Incubation: Incubate all samples for 15-30 minutes at 37°C, protected from light.[12]

-

Washing (Optional): If high background is observed, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in 500 µL of flow cytometry buffer.[3][14]

-

Analysis: Analyze the samples on the flow cytometer. The fluorescence signal from the TMRM-stained healthy cells should be significantly higher than the CCCP-treated control population.

References

- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial staining of NK cells by flow cytometry [protocols.io]

- 4. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. domainex.co.uk [domainex.co.uk]

TMRM Chloride: A Technical Guide to Excitation, Emission, and Application in Mitochondrial Membrane Potential Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester (TMRM) Chloride, a fluorescent probe critical for the investigation of mitochondrial membrane potential (ΔΨm). This document outlines the spectral properties of TMRM, detailed experimental protocols for its application, and the underlying principles of its function, serving as an essential resource for researchers in cellular biology, toxicology, and drug discovery.

Core Principles of TMRM Chloride

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that is sequestered by active mitochondria. Its accumulation within the mitochondrial matrix is directly proportional to the mitochondrial membrane potential, a key indicator of cellular health and metabolic activity.[1][2] In healthy, respiring cells, the mitochondrial inner membrane maintains a significant electrochemical gradient, with a negative charge on the inside. This negative potential drives the accumulation of the positively charged TMRM dye.[2][3] A decrease in mitochondrial membrane potential, an early hallmark of apoptosis and cellular stress, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[1][4]

Spectral Properties

The efficiency of TMRM as a fluorescent probe is dictated by its excitation and emission characteristics. Optimal spectral settings are crucial for maximizing signal-to-noise ratios and minimizing phototoxicity.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 548 - 552 | [1][5][6] |

| Emission Maximum | 574 - 575 | [1][5][6] |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and local environment.

Signaling Pathway and Mechanism of Action

The utility of TMRM in assessing mitochondrial health is rooted in the principles of cellular bioenergetics. The following diagram illustrates the mechanism of TMRM accumulation.

Experimental Protocols

Accurate and reproducible measurements of mitochondrial membrane potential using TMRM require meticulous experimental design and execution. Below are detailed protocols for common applications.

Live-Cell Fluorescence Microscopy

This protocol is designed for the qualitative and quantitative assessment of mitochondrial membrane potential in live, adherent cells.

Materials:

-

Cells cultured on glass-bottom dishes or plates

-

TMRM stock solution (e.g., 10 mM in DMSO)[4]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[3][4]

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)[1]

-

Optional: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP for depolarization control

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).[3]

-

TMRM Staining Solution Preparation: Prepare a fresh working solution of TMRM in complete cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 20 nM to 250 nM.[1]

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS or HBSS. c. Add the TMRM staining solution to the cells. d. Incubate for 30 minutes at 37°C, protected from light.[1][4]

-

Washing (Optional but Recommended): For increased sensitivity, wash the cells three times with pre-warmed PBS or HBSS to remove extracellular TMRM.[4]

-

Imaging: Image the cells using a fluorescence microscope with a TRITC or RFP filter set.[1] For kinetic experiments, acquire a baseline reading before adding any compounds.

-

Depolarization Control (Optional): To confirm that the TMRM signal is dependent on mitochondrial membrane potential, treat a parallel set of cells with an uncoupling agent like FCCP (e.g., 1-10 µM) for 5-10 minutes prior to or during imaging.[3] This should result in a significant decrease in TMRM fluorescence.

Flow Cytometry Analysis

Flow cytometry allows for the high-throughput quantification of mitochondrial membrane potential in a cell population.

Materials:

-

Suspension or trypsinized adherent cells

-

TMRM stock solution

-

Complete cell culture medium or HBSS

-

FACS tubes

-

Flow cytometer with appropriate laser (e.g., 488 nm or 561 nm) and emission filters (e.g., ~570/10 nm)[1]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL.

-

TMRM Staining: a. Add TMRM to the cell suspension to a final concentration of 20-400 nM. b. Incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity in the appropriate channel.

The following diagram outlines a typical experimental workflow for a TMRM-based assay.

Applications in Drug Development

The assessment of mitochondrial membrane potential is a critical component of drug safety and efficacy studies. TMRM assays can be adapted for high-throughput screening (HTS) to identify compounds that modulate mitochondrial function.[7] Such screens are valuable for identifying potential mitochondrial toxicants early in the drug discovery pipeline, as well as for discovering novel therapeutics for metabolic disorders, cancer, and neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[7][8]

Conclusion

This compound is a powerful and versatile tool for the investigation of mitochondrial membrane potential. By understanding its spectral properties and adhering to optimized experimental protocols, researchers can obtain reliable and insightful data on cellular bioenergetics. This guide provides the foundational knowledge for the successful application of TMRM in a variety of research and drug development contexts.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 3. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 6. glpbio.com [glpbio.com]

- 7. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Getting Started with TMRM Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to TMRM Chloride

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, fluorescent dye used to measure mitochondrial membrane potential (ΔΨm). As a lipophilic cation, TMRM accumulates in the negatively charged mitochondrial matrix.[1][2] In healthy cells with a high mitochondrial membrane potential, TMRM fluoresces brightly.[2][3] Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, TMRM accumulation decreases, leading to a dimmer fluorescent signal.[2][4] This property makes TMRM a valuable tool for assessing mitochondrial function and overall cell health in various research and drug development applications.[4]

TMRM's fluorescence can be detected using several methods, including fluorescence microscopy, flow cytometry, and microplate readers.[2][5] It is spectrally compatible with other fluorophores, allowing for multiplexing with probes for other cellular events like apoptosis (e.g., Annexin V) or reactive oxygen species (ROS).[6][7]

Core Principles and Considerations

The accumulation of TMRM within the mitochondria is directly proportional to the mitochondrial membrane potential, following the Nernst equation.[8] Therefore, changes in fluorescence intensity reflect changes in ΔΨm. It is crucial to note that TMRM is a live-cell stain and is not suitable for use in fixed cells.[9]

Several factors can influence TMRM staining and data interpretation:

-

Plasma Membrane Potential: Changes in plasma membrane potential can affect TMRM uptake into the cell, potentially confounding the measurement of ΔΨm.

-

Efflux Pumps: Some cell types, particularly stem cells and cancer cells, express multidrug resistance transporters that can actively pump TMRM out of the cell, leading to an underestimation of ΔΨm.[1] The use of efflux pump inhibitors, such as Verapamil, can mitigate this issue.[1]

-

Dye Concentration: Optimal TMRM concentration is cell-type dependent and requires careful optimization.[2] High concentrations can lead to fluorescence quenching, where the signal decreases despite high dye accumulation.

-

Phototoxicity: Like many fluorescent dyes, TMRM can be phototoxic, especially with prolonged exposure to excitation light. It is essential to minimize light exposure during imaging.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

| Property | Value |

| Excitation Maximum | ~548 nm |

| Emission Maximum | ~574 nm |

| Common Filter Set | TRITC/RFP |

| Solvent for Stock | DMSO |

| Storage of Stock | -20°C, desiccated, protected from light |

Table 1: Spectral and Storage Properties of this compound.[2]

| Application | Recommended Starting Concentration | Typical Incubation Time |

| Fluorescence Microscopy | 20 - 250 nM | 30 minutes at 37°C |

| Flow Cytometry | 20 - 400 nM | 30 minutes at 37°C |

| Microplate Reader | 100 - 200 nM | 15 - 30 minutes at 37°C |

Table 2: Recommended Starting Concentrations and Incubation Times for this compound.[2][5][10]

Experimental Protocols

Preparation of TMRM Stock and Working Solutions

-

TMRM Stock Solution (1 mM): Dissolve 5 mg of TMRM powder in 1 mL of high-quality, anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

TMRM Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (see Table 2). Prepare fresh and protect from light.

Protocol for Staining Adherent Cells for Fluorescence Microscopy

-

Cell Seeding: Seed adherent cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

-

Cell Treatment (Optional): If testing the effect of a compound, treat the cells for the desired duration before TMRM staining. Include appropriate vehicle controls.

-

Positive Control (Optional): To induce mitochondrial depolarization, treat a separate set of cells with an uncoupling agent like FCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 1-10 µM for 10-30 minutes prior to or during TMRM incubation.

-

TMRM Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the freshly prepared TMRM working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO2, protected from light.[3]

-

Washing: For TMRM concentrations above 50 nM, it is recommended to wash the cells to reduce background fluorescence.[5] Gently remove the TMRM solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a TRITC/RFP filter set.[3]

Protocol for Staining Suspension Cells for Flow Cytometry

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend them in pre-warmed, serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

Cell Treatment (Optional): If applicable, treat cells with the compound of interest and include appropriate controls.

-

Positive Control (Optional): For a positive control for depolarization, add FCCP (final concentration 1-10 µM) to a sample of cells and incubate for 5-10 minutes at 37°C.[6]

-

TMRM Staining: Add the TMRM working solution to the cell suspension to achieve the desired final concentration.

-

Incubation: Incubate for 30 minutes at 37°C and 5% CO2, protected from light.[6]

-

Washing (Optional): For higher TMRM concentrations, pellet the cells by centrifugation and resuspend in fresh PBS or flow cytometry buffer to reduce background fluorescence.[6] For lower concentrations, this step may not be necessary.[10]

-

Data Acquisition: Analyze the cells on a flow cytometer. Excite with a 488 nm or 561 nm laser and collect emission using a filter appropriate for PE or TRITC (e.g., 585/42 nm).[2][6]

Data Analysis and Interpretation

For fluorescence microscopy, the data is often qualitative (visual assessment of brightness) or semi-quantitative. For quantitative analysis, measure the mean fluorescence intensity of the mitochondrial regions of interest (ROIs).[12] For flow cytometry, the geometric mean fluorescence intensity (gMFI) of the cell population is typically used to quantify TMRM signal. A decrease in gMFI compared to the control group indicates mitochondrial depolarization.

Mandatory Visualizations

Caption: A generalized workflow for TMRM staining experiments.

Caption: Simplified signaling pathway of intrinsic apoptosis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or very weak TMRM signal | Cells are unhealthy or dead. | Check cell viability using a dye like Trypan Blue or DAPI. |

| TMRM concentration is too low. | Optimize TMRM concentration by performing a titration. | |

| Incorrect filter set used for imaging. | Ensure the use of a TRITC/RFP filter set. | |

| High background fluorescence | TMRM concentration is too high. | Reduce TMRM concentration and/or include wash steps after incubation. |

| Incomplete removal of TMRM solution. | Ensure thorough washing of cells. | |

| Signal decreases over time | Phototoxicity and/or dye leakage. | Minimize exposure to excitation light. Acquire images promptly after staining. |

| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding density and culture conditions. |

| Efflux pump activity. | Consider using an efflux pump inhibitor like Verapamil, especially for stem cells or cancer cell lines.[1] | |

| Fluctuation in incubator temperature or CO2. | Ensure stable incubator conditions. |

Table 3: Common Troubleshooting Tips for TMRM Assays.

References

- 1. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Functional Mitochondrial Staining | Thermo Fisher Scientific - ES [thermofisher.com]

- 4. bioengineer.org [bioengineer.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Khan Academy [khanacademy.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. abcam.com [abcam.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TMRM Chloride Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Tetramethylrhodamine, Methyl Ester, Perchlorate (TMRM) for the fluorescent staining and imaging of mitochondria in live cells. This technique is a robust method for assessing mitochondrial membrane potential (ΔΨm), a key indicator of cell health and metabolic activity.

Introduction

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential.[1][2][3][4] In healthy, non-apoptotic cells, the inner mitochondrial membrane is highly polarized, leading to the electrophoretic accumulation of the positively charged TMRM dye within the mitochondrial matrix.[5][6] A decrease in mitochondrial membrane potential, an early event in apoptosis and a sign of mitochondrial dysfunction, prevents the accumulation of TMRM, resulting in a dimmer fluorescent signal.[1][2][3][4] This characteristic makes TMRM an invaluable tool for studying mitochondrial function, cell viability, and the effects of drugs on cellular bioenergetics.[7]

TMRM can be used in two distinct modes for imaging: non-quenching and quenching mode.[8][9] In the non-quenching mode, low concentrations of TMRM are used, and the fluorescence intensity is directly proportional to the mitochondrial membrane potential.[9] In quenching mode, higher concentrations of the dye are used, leading to self-quenching of the fluorescence within the mitochondria.[8] Depolarization of the mitochondrial membrane causes the dye to leak into the cytoplasm, leading to an increase in the overall cellular fluorescence signal as the dye becomes unquenched.[8]

Data Presentation

Table 1: TMRM Reagent and Stock Solution Preparation

| Parameter | Value | Notes |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended to prevent dye degradation. |

| Stock Concentration | 1-10 mM | A 10 mM stock solution is commonly prepared by dissolving 25 mg of TMRM powder in 5 mL of DMSO.[1][2][3][4] |

| Storage | -20°C, protected from light and moisture | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[10] |

Table 2: Working Concentrations for Live-Cell Imaging

| Imaging Mode | Typical Concentration Range | Purpose |

| Non-Quenching Mode | 20-250 nM | For quantitative measurements where fluorescence intensity is proportional to ΔΨm.[3][9] |

| Quenching Mode | >50-100 nM | For dynamic studies observing changes in ΔΨm where depolarization leads to increased fluorescence.[9] |

Table 3: Typical Incubation and Imaging Parameters

| Parameter | Recommended Conditions | Notes |

| Incubation Time | 15-45 minutes | 30 minutes is a common starting point.[1][2][3][4][11] Optimal time may vary by cell type. |

| Incubation Temperature | 37°C | To maintain physiological conditions.[1][2][3][4] |

| Imaging Medium | Phenol red-free culture medium or physiological buffer (e.g., HBSS, Krebs-Ringer) | Phenol red can interfere with fluorescence detection.[10] |

| Excitation/Emission Maxima | ~548 nm / ~574 nm | Compatible with standard TRITC/RFP filter sets.[3][12] |

Experimental Protocols

Protocol 1: Live-Cell Staining with TMRM (Non-Quenching Mode)

This protocol is suitable for visualizing and quantifying mitochondrial membrane potential in live cells.

Materials:

-

Live cells cultured in a suitable vessel for imaging (e.g., glass-bottom dishes, chamber slides).

-

TMRM stock solution (1-10 mM in DMSO).

-

Complete cell culture medium (phenol red-free is recommended).

-

Phosphate-Buffered Saline (PBS) or other physiological buffer.

-

Fluorescence microscope equipped with a TRITC/RFP filter set and environmental chamber (37°C, 5% CO2).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel.

-

Preparation of Staining Solution:

-

Thaw the TMRM stock solution and prepare an intermediate dilution (e.g., 50 µM) in complete medium.[1][2][4]

-

From the intermediate dilution, prepare the final working solution of TMRM in pre-warmed (37°C) complete medium at the desired concentration (e.g., 25-250 nM).[1][2][4][10] Protect the staining solution from light.

-

-

Cell Staining:

-

Washing (Optional):

-

Live-Cell Imaging:

-

Replace the wash buffer with pre-warmed imaging medium (phenol red-free medium is recommended).

-

Place the imaging vessel on the microscope stage within the environmental chamber.

-

Acquire images using a TRITC/RFP filter set.

-

Minimize light exposure to reduce phototoxicity and photobleaching.[13]

-

Controls:

-

Unstained Control: Cells not treated with TMRM to determine background autofluorescence.

-

Positive Control (Depolarization): Treat cells with a mitochondrial uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), to induce mitochondrial depolarization and observe the loss of TMRM fluorescence.[10][14] A typical concentration for FCCP is 1-10 µM.

Mandatory Visualizations

Signaling Pathway of TMRM Staining

Caption: Mechanism of TMRM accumulation in mitochondria.

Experimental Workflow for TMRM Staining

Caption: Experimental workflow for TMRM live-cell staining.

Troubleshooting and Considerations

-

Phototoxicity and Photobleaching: TMRM is susceptible to photobleaching, and excessive light exposure can be toxic to cells.[13] Use the lowest possible laser power and exposure time during imaging. Time-lapse experiments should be carefully optimized to minimize light-induced artifacts.

-

Dye Efflux: Some cell types actively pump out TMRM via multidrug resistance (MDR) transporters.[13] This can lead to a gradual decrease in the fluorescent signal over time. If this is suspected, co-incubation with an MDR inhibitor like verapamil may be necessary.[13]

-

Quenching vs. Non-Quenching Mode: The choice of TMRM concentration is critical and depends on the experimental question. For straightforward assessment of mitochondrial potential, the non-quenching mode is recommended. For dynamic studies of depolarization, the quenching mode may be more suitable.[8][9]

-

Comparison with TMRE: Tetramethylrhodamine, ethyl ester (TMRE) is a closely related dye. TMRM is reported to have slightly lower mitochondrial binding and inhibition of the electron transport chain, making it a preferred choice for some studies.[9][12]

-

Cell Health: The quality of the TMRM staining is highly dependent on the health of the cells. Ensure that cells are healthy and in the logarithmic growth phase before staining.

By following these protocols and considerations, researchers can effectively utilize TMRM to gain valuable insights into mitochondrial function and overall cellular health.

References

- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 2. lancaster.sc.edu [lancaster.sc.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. domainex.co.uk [domainex.co.uk]

- 8. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. abcam.com [abcam.com]